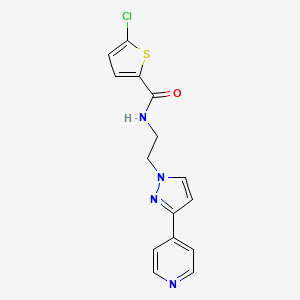

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group, a pyrazole ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: Starting with a pyridine derivative, the pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene precursors.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing thiophene and pyrazole moieties exhibit promising anticancer properties. The structural framework of 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide allows for potential interactions with biological targets involved in tumor growth and proliferation. In vitro studies have shown that similar compounds can inhibit cancer cell lines, suggesting a pathway for further exploration in cancer therapy .

Antimicrobial Properties

The presence of the pyrazole ring is associated with antimicrobial activity. Studies have demonstrated that derivatives of pyrazole exhibit significant antibacterial effects against various pathogens. The incorporation of the thiophene group may enhance this activity, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways could position this compound as a therapeutic option for inflammatory diseases .

Nonlinear Optical Properties

Recent studies have focused on the nonlinear optical (NLO) properties of thiophene derivatives. The electronic structure of this compound can be tuned for applications in photonics and optoelectronics. Computational studies suggest that altering substituents can enhance its NLO response, making it suitable for applications in laser technology and optical devices .

Synthesis of Functional Materials

The compound can serve as a precursor in synthesizing functional materials through various coupling reactions, such as Suzuki cross-coupling. This allows for the development of new materials with tailored properties for electronic applications, including organic semiconductors .

Case Study 1: Anticancer Screening

A study involving a series of thiophene-based compounds demonstrated that modifications to the pyrazole ring significantly influenced anticancer activity. The compound was tested against several cancer cell lines, showing promising results comparable to established anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition, suggesting potential use as a new class of antibiotics.

Wirkmechanismus

The mechanism of action of 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide: Similar in structure but with different substituents on the pyrazole and benzamide rings.

5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Shares the chloro and pyridine functionalities but differs in the core structure.

Uniqueness

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a pyrazole and pyridine ring, providing a distinct set of chemical properties and reactivity. This makes it a valuable compound for diverse applications in medicinal chemistry and chemical biology.

Biologische Aktivität

The compound 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a member of the pyrazole class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C15H15ClN4OS

- Molecular Weight : 320.82 g/mol

- CAS Number : Not specified in the sources but relevant for identification in chemical databases.

Research indicates that compounds containing the pyrazole moiety often act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The presence of the thiophene ring and chlorinated substituents can enhance the binding affinity to these enzymes, leading to significant anti-inflammatory effects.

Anti-inflammatory Activity

- COX Inhibition : Several studies have demonstrated that derivatives of pyrazole exhibit potent COX-2 inhibition. For instance, compounds similar to this compound have shown high selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- In Vivo Studies : In animal models, such as carrageenan-induced paw edema in rats, pyrazole derivatives have shown significant reduction in inflammation. For example, one study reported an effective dose (ED50) of 5.63 μmol/kg for a closely related compound .

Anticancer Potential

The compound's structure suggests potential interactions with various molecular targets involved in cancer progression. Pyrazole derivatives have been explored as inhibitors of protein kinases, including Akt, which plays a crucial role in cell survival and proliferation:

- Akt Inhibition : A related compound was identified as an ATP-competitive inhibitor of Akt3, highlighting the potential for similar activity in this compound .

Case Studies and Research Findings

Safety and Toxicity

Toxicological evaluations indicate that many pyrazole derivatives possess favorable safety profiles. For instance, some compounds exhibited LD50 values exceeding 2000 mg/kg in mice, suggesting low acute toxicity . Furthermore, compounds designed with selective COX inhibition showed reduced ulcerogenic effects compared to traditional NSAIDs.

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c16-14-2-1-13(22-14)15(21)18-8-10-20-9-5-12(19-20)11-3-6-17-7-4-11/h1-7,9H,8,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOJRHBVPNMWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.